molecular formula C14H16ClNO B14604900 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- CAS No. 60548-34-7

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)-

Cat. No.: B14604900
CAS No.: 60548-34-7
M. Wt: 249.73 g/mol
InChI Key: FNXMXVMYHCIAGR-ZHACJKMWSA-N
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Description

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- is an organic compound with the molecular formula C14H14ClNO This compound is characterized by the presence of a butenamide group, a chlorophenyl group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- typically involves the reaction of 3-(4-chlorophenyl)-2-methyl-2-butenamide with propenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **2-Butenamide, 3-(4-bromophenyl)-2-methyl-N-2-propenyl-, (E)-
  • **2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)-
  • **2-Butenamide, 3-(4-methylphenyl)-2-methyl-N-2-propenyl-, (E)-

Uniqueness

Compared to similar compounds, 2-Butenamide, 3-(4-chlorophenyl)-2-methyl-N-2-propenyl-, (E)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact differently with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

CAS No.

60548-34-7

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

InChI

InChI=1S/C14H16ClNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)/b11-10+

InChI Key

FNXMXVMYHCIAGR-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)NCC=C)/C1=CC=C(C=C1)Cl

Canonical SMILES

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)Cl

Origin of Product

United States

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